2-amino-N-benzylpyrimidine-5-sulfonamide 2-amino-N-benzylpyrimidine-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 91141-47-8
VCID: VC15118949
InChI: InChI=1S/C11H12N4O2S/c12-11-13-7-10(8-14-11)18(16,17)15-6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,12,13,14)
SMILES:
Molecular Formula: C11H12N4O2S
Molecular Weight: 264.31 g/mol

2-amino-N-benzylpyrimidine-5-sulfonamide

CAS No.: 91141-47-8

Cat. No.: VC15118949

Molecular Formula: C11H12N4O2S

Molecular Weight: 264.31 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-benzylpyrimidine-5-sulfonamide - 91141-47-8

Specification

CAS No. 91141-47-8
Molecular Formula C11H12N4O2S
Molecular Weight 264.31 g/mol
IUPAC Name 2-amino-N-benzylpyrimidine-5-sulfonamide
Standard InChI InChI=1S/C11H12N4O2S/c12-11-13-7-10(8-14-11)18(16,17)15-6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,12,13,14)
Standard InChI Key VGFJSMIXUCXTSR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=C(N=C2)N

Introduction

Structural and Molecular Characteristics

Core Architecture

2-Amino-N-benzylpyrimidine-5-sulfonamide features a pyrimidine ring substituted at position 2 with an amino group and at position 5 with a sulfonamide moiety. The sulfonamide nitrogen is further functionalized with a benzyl group, introducing steric and electronic modifications. This architecture aligns with bioactive sulfonamides that exhibit tetrahedral geometry around the sulfur atom, as observed in crystallographic studies of related compounds .

The pyrimidine ring contributes to planar rigidity, while the sulfonamide group adopts a tetrahedral configuration around sulfur. In N-allyl-N-benzyl-4-methylbenzenesulfonamide, for example, the S–O bond lengths range from 1.432 to 1.454 Å, with O–S–O angles near 117° . Similar bond parameters are anticipated for 2-amino-N-benzylpyrimidine-5-sulfonamide, though the electron-withdrawing pyrimidine ring may slightly shorten S–N bonds compared to benzenesulfonamides.

Table 1: Hypothesized Crystallographic Parameters for 2-Amino-N-benzylpyrimidine-5-sulfonamide

ParameterValue
Molecular formulaC₁₁H₁₁N₅O₂S
Molecular weight289.31 g/mol
Crystal systemOrthorhombic
Space groupPna2₁ (predicted)
S–O bond length1.44 ± 0.02 Å
S–N bond length1.62 ± 0.03 Å

Synthetic Methodologies

Two-Step Sulfonylation Approach

A validated route to N-benzylsulfonamides involves sequential nucleophilic substitutions. For N-allyl-N-benzyl-4-methylbenzenesulfonamide, 4-methylbenzenesulfonyl chloride reacts with allylamine to form the primary sulfonamide, followed by benzylation . Adapting this method, 2-aminopyrimidine-5-sulfonyl chloride could serve as the starting material. Reaction with benzylamine would yield the target compound (Figure 1).

Figure 1: Proposed Synthesis

  • Sulfonamide Formation:
    2-Aminopyrimidine-5-sulfonyl chloride+Benzylamine2-Amino-N-benzylpyrimidine-5-sulfonamide+HCl\text{2-Aminopyrimidine-5-sulfonyl chloride} + \text{Benzylamine} \rightarrow \text{2-Amino-N-benzylpyrimidine-5-sulfonamide} + \text{HCl}

Challenges include the stability of pyrimidine sulfonyl chlorides, which may require low-temperature conditions (−78°C) to prevent decomposition, as demonstrated in primary sulfonamide syntheses using sulfinylamine reagents .

Organometallic Pathways

Physicochemical Properties

Thermal Stability and Solubility

While direct data for 2-amino-N-benzylpyrimidine-5-sulfonamide are unavailable, analogous sulfonamides exhibit decomposition points near 246°C . The compound’s solubility is likely moderate in polar aprotic solvents (e.g., DMSO, acetone) but poor in water due to the hydrophobic benzyl group.

Acidity and Basicity

The sulfonamide group (SO2NH\text{SO}_2\text{NH}) typically has a pKa of ~10, making it weakly acidic. The pyrimidine amino group (NH2\text{NH}_2) may exhibit a pKa of 4–5, similar to 2-aminobenzoic acid derivatives . These properties suggest pH-dependent solubility and reactivity.

Biological Relevance and Applications

Anti-inflammatory Activity

Sulfonamides like celecoxib demonstrate cyclooxygenase-2 (COX-2) inhibition . Structural similarities suggest 2-amino-N-benzylpyrimidine-5-sulfonamide could serve as a COX-2 inhibitor scaffold, though functional assays are needed.

Challenges and Future Directions

Synthetic Optimization

Scalable synthesis requires addressing pyrimidine sulfonyl chloride instability. Microwave-assisted or flow chemistry techniques may improve yields.

Crystallographic Validation

Single-crystal X-ray diffraction studies are essential to confirm the hypothesized orthorhombic packing and bond parameters. Collaborative efforts with crystallography facilities, as in prior work , could accelerate structural analysis.

Pharmacological Profiling

In vitro assays against γ-secretase and COX-2, followed by toxicity screening, will elucidate therapeutic potential. Computational docking studies using existing sulfonamide frameworks could prioritize targets.

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